Purity Comparison: CAS 1415841-20-1 vs. Commercial 2-Chloro Analog
When sourcing pyrido[3,4-d]pyrimidine-7(8H)-carboxylate building blocks for medicinal chemistry campaigns, the purity of the starting material directly impacts yield and reproducibility of subsequent steps. tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is routinely supplied at a minimum purity of 98% (NLT 98%) . In contrast, a commonly used alternative, tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, is often offered at 95% purity from comparable suppliers . This higher available purity reduces the burden of additional purification before use in sensitive reactions such as metal-catalyzed couplings.
| Evidence Dimension | Commercially Available Purity |
|---|---|
| Target Compound Data | NLT 98% (Min. 98%) |
| Comparator Or Baseline | tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Min. 95%) |
| Quantified Difference | ≥3 percentage points higher purity |
| Conditions | Vendor specification data, typical commercial offerings for research-grade material |
Why This Matters
Higher starting purity minimizes side reactions and eliminates a purification step, directly increasing synthetic throughput and reducing costs in parallel synthesis.
